Hexafluorocyclotriphosphazene
Overview
Description
Hexafluorocyclotriphosphazene, also known as N3P3F6, is a compound that serves as a precursor for various derivatives with applications in materials science. It is characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms, with fluorine atoms attached to the phosphorus. This compound is notable for its reactivity, which allows for the synthesis of a wide range of functional materials .
Synthesis Analysis
The synthesis of hexafluorocyclotriphosphazene derivatives can be achieved through different reactions. For instance, the reaction of hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride results in the formation of hexakis(trifluoromethyl)cyclotriphosphazene with a high yield. This reaction is well-characterized by various analytical techniques, including IR, NMR, and MS . Another example is the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene, which is obtained by reacting N3P3Cl6 with 2-hydroxypyrene .
Molecular Structure Analysis
The molecular structure of hexafluorocyclotriphosphazene and its derivatives has been extensively studied using single-crystal X-ray diffraction. The structure of N3P3F6 and its trifluoromethyl derivative N3P3(CF3)6 have been reported, providing insights into the molecular geometry and electronic distribution within these compounds .
Chemical Reactions Analysis
Hexafluorocyclotriphosphazene is a versatile compound that can undergo various chemical reactions to form a wide array of derivatives. For example, it can react with organic ligands to form coordination polymers with luminescent properties . It can also participate in reactions with diols to form spiro and ansa derivatives, as demonstrated by the reaction with tetrafluorobutane-1,4-diol . Additionally, hexafluorocyclotriphosphazene can be used as a branching point for the synthesis of dendrimers, which have applications in fluorescence and imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexafluorocyclotriphosphazene derivatives are influenced by their molecular structure. For instance, the star-shaped poly(ε-caprolactone)-b-poly(d,l-lactide-co-glycolide) initiated with hydroxyl-terminated cyclotriphosphazene exhibits unique crystallinity and thermal behaviors due to its two-phase structure . The liquid-crystal and fire-retardant properties of hexasubstituted cyclotriphosphazene compounds have also been investigated, revealing that the presence of different terminal substituents can lead to variations in these properties . Furthermore, the photophysical properties of hexakis(pyrenyloxy)cyclotriphosphazene have been studied, showing intramolecular excimer emission in both solution and solid states .
Scientific Research Applications
It serves as a precursor for hexakis(trifluoromethyl)cyclotriphosphazene synthesis, exhibiting potential for various inorganic chemistry applications (R. Singh, A. Vij, R. L. Kirchmeier, J. Shreeve, 2000).
In the field of materials science, hexachlorocyclotriphosphazene, a related compound, is used for the synthesis of smart dendrimers, which have applications in catalysis, sensors, and cell culture supports (A. Caminade, A. Hameau, J. Majoral, 2016).
It has applications in organic light-emitting diodes (OLEDs) as a host material for high-efficiency OLEDs due to its high triplet energy (T. Nishimoto, Takuma Yasuda, S. Lee, Ryosuke Kondo, C. Adachi, 2014).
Hexafluorocyclotriphosphazene's NMR spectra provide valuable insights for magnetic resonance chemistry (Libor Kapička, D. Dastych, V. Richterová, M. Alberti, P. Kubáček, 2005).
It acts as an intermediate in the synthesis of polyphosphazenes with various functional groups, relevant for inorganic chemistry (Harry R. Allcock, T. L. Evans, T. J. Fuller, 1980).
In polymer science, it's used in the formation of spiro and ansa derivatives, demonstrating versatility in chemical reactions (S. Beşli, S. Coles, D. Davies, R. J. Eaton, A. KiliÇ, R. Shaw, 2006).
It's utilized in photophysical studies, such as investigating excimer emissions in solutions and solid states (Serkan Yeşilot, Bünyemin Çoşut, Hüsnüye Ardıç Alidağı, Ferda Hacıvelioğlu, G. A. Özpınar, A. KiliÇ, 2014).
Hexafluorocyclotriphosphazene-based star-branched polymers are synthesized for potential applications in macromolecular chemistry (J. Chang, H. J. Ji, M. Han, S. Rhee, Seonkyeong Cheong, M. Yoon, 1994).
In dye and pigment research, cyclotriphosphazene derivatives are utilized for their fluorescence properties, having broad applications in sensing and imaging (Pan Liu, Le Wang, Yunxia Yang, Yi Qu, L. Ming, 2021).
Its thermal and photophysical properties are of interest in polymer science, as they contribute to the understanding of material properties (Bünyemin Çoşut, Ferda Hacıvelioğlu, M. Durmuş, A. KiliÇ, Serkan Yeşilot, 2009).
It is investigated for improving the safety and performance of lithium sulfur batteries, showcasing its potential in energy storage technologies (H. Fei, Y. An, Jinkui Feng, L. Ci, S. Xiong, 2016).
Its flame retardancy and dielectric properties make it a candidate for various industrial applications, particularly in the field of materials science (Siti Nur Khalidah Usri, Z. Jamain, M. Makmud, 2021).
Safety And Hazards
Future Directions
Hexafluorocyclotriphosphazene has potential applications in the development of high-energy-density lithium-ion batteries . It can be used as a flame-retardant additive in the functional electrolyte, which can significantly increase the electrolyte flash point and protect the favored anion-rich inner solvation sheath .
properties
IUPAC Name |
2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPXAWBVGCNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6N3P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166013 | |
Record name | Hexafluorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.932 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluorocyclotriphosphazene | |
CAS RN |
15599-91-4 | |
Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluorocyclotriphosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.